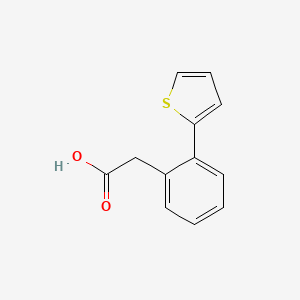

2-(2-(thiophen-2-yl)phenyl)acetic acid

Description

Contextual Significance of Thiophene-Containing Carboxylic Acids in Organic Synthesis

Thiophene-containing carboxylic acids represent a privileged class of compounds in organic synthesis due to their versatile reactivity and the diverse biological activities exhibited by their derivatives. The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, can be readily functionalized, allowing for the construction of complex molecular architectures. derpharmachemica.com The carboxylic acid group, on the other hand, serves as a versatile handle for a variety of chemical transformations, including esterification, amidation, and reduction. chiralen.com

The presence of the thiophene nucleus in a molecule can significantly influence its physicochemical properties, such as polarity, solubility, and metabolic stability. femaflavor.org In medicinal chemistry, the thiophene ring is often employed as a bioisostere for a phenyl ring, a strategy that can lead to improved pharmacological profiles. nih.gov The inherent aromaticity and reactivity of the thiophene ring also make it a valuable component in the design of organic materials with specific electronic and optical properties.

Rationale for Comprehensive Academic Investigation of 2-(2-(thiophen-2-yl)phenyl)acetic Acid

The comprehensive academic investigation of this compound is primarily driven by its potential as a core scaffold for the development of novel therapeutic agents. A significant area of interest lies in its utility as a foundational structure for the design of enzyme inhibitors.

One of the most compelling rationales for the study of this compound comes from research into inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.govfrontiersin.org This enzyme is a key player in the inflammatory cascade and is considered a valuable target for the development of anti-inflammatory drugs and cancer therapies. nih.gov Researchers have identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing potent and selective mPGES-1 inhibitors. nih.govfrontiersin.org By functionalizing the thiophene and phenyl rings of this core structure, scientists can explore the structure-activity relationships that govern the inhibitory activity of its derivatives.

The biaryl linkage between the thiophene and phenyl rings in this compound offers a degree of conformational flexibility, which can be crucial for optimal binding to biological targets. The acetic acid side chain provides a key interaction point, often anchoring the molecule within the active site of an enzyme.

Overview of Key Research Domains for the Chemical Compound

The research surrounding this compound and its derivatives is concentrated in several key domains:

Medicinal Chemistry and Drug Discovery: The primary focus of research is the design and synthesis of novel bioactive molecules. As mentioned, the development of mPGES-1 inhibitors is a prominent example. nih.govfrontiersin.org The scaffold is also being explored for its potential in developing agents for other therapeutic areas, leveraging the known biological activities of thiophene-containing compounds.

Synthetic Methodology: The synthesis of this compound and its analogues often involves advanced cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govfrontiersin.org Research in this area aims to develop more efficient and versatile synthetic routes to access a wider range of derivatives for biological screening.

Computational Chemistry and Molecular Modeling: In silico studies play a crucial role in understanding the interactions of this compound derivatives with their biological targets. Molecular docking and other computational techniques are used to predict binding affinities and guide the design of new compounds with improved properties. nih.gov

Current State of Research on Phenyl-Substituted Thiophene Acetic Acid Derivatives

The current research landscape for phenyl-substituted thiophene acetic acid derivatives is vibrant and focused on expanding the chemical space around this scaffold to uncover new biological activities. A significant body of work has been dedicated to the synthesis and evaluation of a variety of derivatives of 2-(thiophen-2-yl)acetic acid.

A key strategy in this research is the use of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, to introduce a wide array of substituents onto the thiophene and phenyl rings. nih.govfrontiersin.org This approach has enabled the systematic exploration of how different functional groups at various positions influence the biological activity of the resulting compounds.

For instance, in the context of mPGES-1 inhibition, researchers have synthesized a series of 2-(4-aryl-thiophen-2-yl)acetic acids. nih.gov The data from these studies, as summarized in the table below, highlights the impact of different aryl substituents on the inhibitory activity.

| Compound ID | Aryl Substituent | Biological Activity (IC50) |

| 2a | 4-(4-methylphenylsulfonamido)phenyl | - |

| 2b | 4-(3-(4-methylphenylsulfonamido)phenyl) | - |

| 2c | 4-(3-((2-chlorobenzyl)oxy)phenyl) | Low micromolar range |

| 2d | 4-(4-benzoylphenyl) | - |

| 2e | 4-(4-(phenoxymethyl)phenyl) | - |

| 2f | 4-(3-(benzyloxy)phenyl) | - |

Data sourced from a study on mPGES-1 inhibitors. nih.gov The table indicates that specific substitutions, such as the 3-((2-chlorobenzyl)oxy)phenyl group in compound 2c , can lead to potent inhibitory activity. nih.gov

This systematic approach of synthesizing and testing a library of related compounds is a hallmark of modern drug discovery and underscores the importance of the this compound scaffold as a versatile starting point.

Further research is ongoing to explore other potential therapeutic applications of this class of compounds, driven by the rich chemical and biological properties of the thiophene and phenylacetic acid moieties. The continued investigation of phenyl-substituted thiophene acetic acid derivatives is expected to yield new insights into their structure-activity relationships and potentially lead to the development of novel therapeutic agents.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-thiophen-2-ylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)8-9-4-1-2-5-10(9)11-6-3-7-15-11/h1-7H,8H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJJRVOAWTBMQAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2 2 Thiophen 2 Yl Phenyl Acetic Acid

Established Synthetic Routes to 2-(2-(thiophen-2-yl)phenyl)acetic Acid

The synthesis of this compound is not commonly detailed as a final product in single publications but can be achieved by applying well-understood, multi-step synthetic sequences common for biaryl acetic acids. These routes typically involve the initial construction of the central biaryl framework, followed by the introduction or modification of the acetic acid side chain.

Multi-Step Synthesis from Precursors

A robust and frequently employed strategy for constructing phenylacetic acid derivatives involves a multi-step sequence starting from readily available precursors. organic-chemistry.orgmdpi.com A highly plausible route for this compound involves the initial formation of the biaryl core, followed by the elaboration of the acetic acid moiety.

One such pathway begins with the synthesis of a suitable biaryl precursor, such as 2-(2-(thiophen-2-yl)phenyl)acetonitrile. This intermediate can be synthesized and then hydrolyzed to the desired carboxylic acid. The hydrolysis of a nitrile to a carboxylic acid is a standard transformation, often carried out under acidic or basic conditions. For instance, heating benzyl (B1604629) cyanide with aqueous sulfuric acid is a classic method for producing phenylacetic acid. orgsyn.org A similar approach, substituting the benzyl cyanide with 2-(2-(thiophen-2-yl)phenyl)acetonitrile, would yield the target compound.

Alternatively, a precursor alcohol, (2-(thiophen-2-yl)phenyl)methanol, can be converted to the final acid. This involves a two-step process: conversion of the alcohol to the corresponding alkyl halide (e.g., using thionyl chloride to form 2-(chloromethyl)-2'-(thiophen-2-yl)biphenyl), followed by a cyanation reaction (using a cyanide salt like NaCN or KCN) to yield the nitrile intermediate. google.com Subsequent hydrolysis completes the synthesis. This multi-step approach offers flexibility in the choice of reagents and reaction conditions at each stage.

Oxidative Approaches to the Carboxylic Acid Moiety

Oxidative methods provide a direct route to the carboxylic acid functional group from various precursors, such as alcohols or aryl ketones.

A primary alcohol, (2-(2-thiophen-2-yl)phenyl)ethanol, serves as an excellent precursor for direct oxidation to this compound. The synthesis of this alcohol could be achieved through the reduction of a corresponding ketone or ester. The subsequent oxidation of the primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. Numerous reagents can accomplish this, including strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). google.com Enzymatic oxidation also presents a viable, milder alternative. For example, 2-phenylethanol (B73330) can be oxidized to phenylacetic acid via an aldehyde intermediate by enzymes like aldehyde dehydrogenase. nih.gov

Another powerful, albeit more indirect, oxidative strategy is the Willgerodt-Kindler reaction. organic-chemistry.orgwikipedia.org This reaction converts an aryl alkyl ketone into a terminal carboxylic acid (via a thioamide intermediate). To synthesize this compound using this method, one would start with 1-(2-(thiophen-2-yl)phenyl)ethan-1-one. The reaction is typically performed by heating the ketone with sulfur and a secondary amine, such as morpholine, which generates a thioamide (in this case, 2-(2-(thiophen-2-yl)phenyl)thioacetomorpholide). organic-chemistry.org This thioamide intermediate is then hydrolyzed, usually with an acid or base, to afford the final product, this compound. rsc.orgresearchgate.net The Willgerodt-Kindler reaction is particularly useful as it facilitates the migration of the carbonyl group to the end of the alkyl chain and its subsequent oxidation.

Strategies Involving Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)

The cornerstone of modern biaryl synthesis is the palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura reaction being a prominent example. This method is arguably the most efficient and versatile for constructing the 2-(thiophen-2-yl)phenyl core of the target molecule. nih.gov

The general approach involves coupling an aryl halide or triflate with an organoboron compound. For the synthesis of this compound, two primary Suzuki coupling strategies are feasible:

Coupling of a Phenylacetic Acid Derivative: An ester of (2-bromophenyl)acetic acid can be coupled with thiophene-2-boronic acid. The ester group is used to protect the carboxylic acid, which could otherwise interfere with the reaction.

Coupling of a Thiophene (B33073) Derivative: An ester of (2-thienyl)acetic acid could be coupled with (2-bromophenyl)boronic acid.

The first approach is often preferred. The reaction is catalyzed by a palladium(0) complex, typically formed in situ from a palladium(II) precursor like Pd(OAc)₂ or using a stable Pd(0) complex such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. mdpi.comnih.gov A base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the catalytic cycle. nih.govnih.gov The reaction is usually carried out in a solvent mixture, for example, toluene/ethanol (B145695)/water or DMF. mdpi.comnih.gov Following the successful coupling to form the methyl or ethyl ester of this compound, a simple hydrolysis step with an acid or base yields the final product.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Temp (°C) | Reference |

| 2,4-Dibromothiophene | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DMF | 80 | nih.gov |

| 3-Bromothiophene | Phenylboronic acid | Pyridine-based Pd(II) complex | K₂CO₃ | Water | 100 | researchgate.net |

| 2,3-Dibromothiophene | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Reflux | researchgate.net |

| 2-Bromothiophene | Aniline boronic acid ester | Pd(dtbpf)Cl₂ | Et₃N | Water/Toluene | 60 | mdpi.com |

| 1,2-Dibromo-4-methylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | Reflux | mdpi.com |

| This table presents typical conditions for Suzuki-Miyaura cross-coupling reactions analogous to those required for the synthesis of the target compound. |

Exploration of Novel Synthetic Strategies

While established routes are reliable, current research focuses on developing more efficient, cost-effective, and environmentally benign synthetic methods. These novel strategies often center on advanced catalytic systems and adherence to the principles of green chemistry.

Catalytic Approaches for Enhanced Efficiency

Advances in catalysis have significantly improved the efficiency of key synthetic steps, particularly the Suzuki-Miyaura cross-coupling. Research has focused on developing highly active palladium catalysts that can function at low loadings, tolerate a wider range of functional groups, and facilitate reactions with challenging substrates, such as sterically hindered or electronically deactivated aryl halides. nih.gov

The use of specific ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can dramatically enhance the rate and yield of the coupling reaction. Furthermore, phosphine-free palladium complexes, for instance, those based on pyridine, have been developed as efficient and air-stable catalysts. researchgate.net For reactions like the Willgerodt-Kindler, microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and improve yields by providing rapid and uniform heating. rsc.orgresearchgate.net

Green Chemistry Principles in Synthesis Design

Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact. A major focus is the replacement of volatile organic compounds (VOCs) with greener solvents. Water is an ideal green solvent, and methodologies have been developed to perform Suzuki couplings in aqueous media. Micellar catalysis, using surfactants like Kolliphor EL, allows the reaction between hydrophobic substrates to occur efficiently in water, often under mild conditions and in the open air. mdpi.com

Other green principles include improving atom economy through the design of one-pot or tandem reactions. A one-pot, double Suzuki coupling on a dibromothiophene, for example, allows for the sequential introduction of two different aryl groups without isolating intermediates, saving time, solvents, and reagents. nih.gov The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key area of green chemistry research that can be applied to these synthetic pathways. google.com

Optimization of Reaction Conditions and Yields

The efficiency and yield of the Suzuki-Miyaura coupling step are highly dependent on several key parameters. As no specific optimization data for the synthesis of this compound is publicly available, a systematic optimization process would be required. This process involves the careful screening of catalysts, ligands, bases, solvents, and temperatures to identify the ideal conditions. nih.gov

Key Optimization Parameters:

Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems involving more electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) often provide higher turnover numbers and are more effective for coupling sterically hindered or heteroaromatic substrates. researchgate.net

Base: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step. Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄). The strength, solubility, and concentration of the base can significantly impact the reaction rate and the formation of byproducts. nih.gov

Solvent System: A solvent system that can facilitate the interaction between the organic-soluble aryl halide and the often water-soluble inorganic base and boronic acid is necessary. Mixtures of an organic solvent (like toluene, dioxane, or dimethylformamide) with water are common. The choice of solvent can also influence catalyst stability and reaction temperature.

Temperature: Reaction temperatures typically range from room temperature to the boiling point of the solvent. Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or increased side reactions. An optimal temperature balances reaction speed with yield and purity. nih.gov

Reagent Stoichiometry: The ratio of the boronic acid to the aryl halide is often slightly greater than 1:1 to ensure complete consumption of the more expensive halide. However, using a large excess of the boronic acid can lead to undesired homo-coupling side reactions. researchgate.net

The following interactive table illustrates a hypothetical optimization study for the Suzuki-Miyaura coupling step, demonstrating how systematic variation of parameters can lead to improved product yields.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling for Methyl 2-(2-(thiophen-2-yl)phenyl)acetate

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 90 | 55 |

| 2 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

| 3 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |

| 4 | Pd₂(dba)₃ (1) | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 88 |

| 5 | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | 2-MeTHF/H₂O | 85 | 90 |

Scale-Up Considerations for Chemical Synthesis

Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability. acs.org

Key Scale-Up Challenges:

Heat and Mass Transfer: Suzuki-Miyaura reactions can be exothermic. In large reactors, efficient stirring and heat removal are critical to maintain a consistent temperature and prevent runaway reactions or localized overheating, which can degrade the catalyst and reduce yield.

Catalyst Cost and Loading: Palladium is an expensive precious metal. On a large scale, it is economically imperative to minimize the catalyst loading (mol%) without significantly increasing reaction times or compromising the yield. This requires a highly optimized and robust catalytic system. researchgate.net

Palladium Removal: For pharmaceutical applications, residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated and must be reduced to parts-per-million (ppm) levels. The scale-up process must incorporate an effective and validated method for palladium removal. This can involve treatment with metal scavengers (e.g., thiol-functionalized silica, activated carbon) or specialized aqueous washes. researchgate.net

Reagent Purity and Handling: The success of the reaction on a large scale depends on the consistent quality of the raw materials. Using dry, high-purity, and degassed solvents and reagents is crucial to prevent catalyst deactivation and ensure reproducibility from batch to batch. Standard Schlenk techniques or closed-system transfers under an inert atmosphere are recommended.

Work-up and Purification: Large-scale aqueous work-ups and extractions can be cumbersome and generate significant solvent waste. The final purification, typically by crystallization, must be optimized to be efficient, scalable, and consistently deliver the product with the required purity.

Process Safety: A thorough safety assessment is required to understand and mitigate any potential hazards associated with the reagents (e.g., flammability of solvents) and the reaction itself (e.g., exotherms, gas evolution).

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Thiophen 2 Yl Phenyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of 2-(2-(thiophen-2-yl)phenyl)acetic acid, distinct signals are expected for the aromatic protons on both the phenyl and thiophene (B33073) rings, the methylene (B1212753) protons of the acetic acid group, and the acidic proton of the carboxylic acid.

The aromatic region (typically δ 7.0-8.0 ppm) would show a complex pattern of multiplets due to the protons on the substituted phenyl and thiophene rings. The protons on the thiophene ring typically appear as doublets or doublets of doublets. The protons on the phenyl ring would also exhibit splitting patterns characteristic of a disubstituted benzene (B151609) ring. The methylene protons (CH₂) of the acetic acid side chain are expected to appear as a singlet around δ 3.6 ppm. The carboxylic acid proton (COOH) is typically a broad singlet at a downfield chemical shift (δ 10-12 ppm), though its position can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.2 - 7.6 | Multiplet |

| Thiophene-H | 7.0 - 7.5 | Multiplet |

| CH₂ (Methylene) | ~ 3.6 | Singlet |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments within the molecule. The spectrum of this compound would be expected to show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons of the phenyl and thiophene rings.

The carbonyl carbon of the carboxylic acid group is expected to appear significantly downfield, typically in the range of δ 175-180 ppm. The methylene carbon would likely resonate around δ 40 ppm. The aromatic region (δ 120-145 ppm) would contain a number of signals corresponding to the carbons of the two aromatic rings. The chemical shifts of these carbons are influenced by the substitution pattern and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| COOH (Carbonyl) | 175 - 180 |

| Phenyl C-1 (ipso) | 140 - 145 |

| Phenyl C-2 (ipso) | 135 - 140 |

| Phenyl CH | 125 - 130 |

| Thiophene C-2 (ipso) | 140 - 145 |

| Thiophene CH | 124 - 128 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the phenyl and thiophene rings, helping to delineate the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached. It would be used to unambiguously assign the signals for each CH group in the phenyl and thiophene rings, as well as the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for identifying connections between different fragments of the molecule. For instance, HMBC would show a correlation from the methylene protons to the carbonyl carbon of the carboxylic acid and to the carbons of the phenyl ring, confirming the attachment of the acetic acid moiety. Correlations between the protons on one ring and the carbons on the other would confirm the phenyl-thiophene linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is particularly useful for identifying the presence of key functional groups. In the FTIR spectrum of this compound, several characteristic absorption bands would be expected.

The most prominent feature would be the strong, broad absorption band of the O-H stretch of the carboxylic acid, typically appearing in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carbonyl group in the carboxylic acid would give rise to a strong, sharp peak around 1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group would appear just below 3000 cm⁻¹. The spectrum would also show characteristic C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region and C-S stretching for the thiophene ring, although the latter is often weak.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| C=O Stretch (Carbonyl) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch | 1210 - 1320 | Medium |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for confirming the structure of the aromatic backbone.

The C=C stretching modes of the phenyl and thiophene rings would give rise to strong signals in the Raman spectrum. The symmetric stretching of the thiophene ring, in particular, often produces a very characteristic and intense Raman band. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The C-S stretching vibrations of the thiophene ring, which can be difficult to observe in FTIR, may be more readily identified in the Raman spectrum.

Table 4: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3100 | Strong |

| C=C Stretch (Aromatic Rings) | 1400 - 1600 | Strong |

| Thiophene Ring Breathing | ~1410 | Strong |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₁₂H₁₀O₂S), HRMS is crucial for confirming its atomic composition. Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the molecular ion can be measured with high precision.

In positive-ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative-ion mode, the deprotonated molecule [M-H]⁻ is typically detected, which is common for carboxylic acids. nih.govfrontiersin.org The high-resolution capability distinguishes the compound's formula from other potential isobaric (same nominal mass) structures.

Table 1: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M] | C₁₂H₁₀O₂S | 218.04015 |

| [M+H]⁺ | C₁₂H₁₁O₂S⁺ | 219.04797 |

| [M-H]⁻ | C₁₂H₉O₂S⁻ | 217.03233 |

| [M+Na]⁺ | C₁₂H₁₀O₂SNa⁺ | 241.02990 |

This table presents theoretically calculated exact masses for the specified molecular formula.

The fragmentation pattern observed in a mass spectrum provides a fingerprint of the molecule's structure. For aromatic carboxylic acids, fragmentation often involves characteristic losses of small neutral molecules. libretexts.orgmiamioh.edu Based on the structure of this compound and known fragmentation of related compounds like phenylacetic acid and 2-thiopheneacetic acid, several key fragmentation pathways can be predicted. nist.govmassbank.eu

Common fragmentation events for carboxylic acids include the loss of water (M-18), the hydroxyl radical (M-17), and the carboxyl group (M-45). libretexts.orgmiamioh.edu A significant fragmentation pathway for phenylacetic acid derivatives is the cleavage of the bond between the carbonyl carbon and the adjacent methylene group, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). massbank.eu For the target compound, cleavage could result in a complex cation involving the linked thiophene and phenyl rings.

Table 2: Predicted Key Fragmentation Peaks in Mass Spectrometry

| m/z (Mass-to-Charge Ratio) | Predicted Lost Fragment | Description of Fragment Ion |

| 201 | •OH | Loss of a hydroxyl radical from the carboxylic acid group. |

| 173 | •COOH | Loss of the entire carboxylic acid group. |

| 97 | C₈H₇O₂ | Thienylmethyl cation (C₅H₅S⁺), a characteristic thiophene fragment. |

| 91 | C₅H₅O₂S | Tropylium ion (C₇H₇⁺), characteristic of a benzyl (B1604629) moiety. massbank.eu |

This table outlines plausible fragmentation pathways based on the principles of mass spectrometry and data from analogous structures.

In practical applications, compounds are often part of complex mixtures. Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for their analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing this compound due to its polarity and thermal sensitivity. Reversed-phase HPLC, using columns like C18 or Phenyl-Hexyl, can effectively separate the compound from impurities or other components in a reaction mixture. nih.govfda.gov.tw The eluent is then introduced into the mass spectrometer (e.g., an ESI-MS/MS system), which provides both mass information and fragmentation data for the separated components. rug.nlnih.gov This technique is invaluable for monitoring reaction progress, assessing purity, and quantifying the analyte in various matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, but would likely require derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) to prevent thermal decomposition in the GC inlet. While providing excellent separation, the need for derivatization adds a step to the sample preparation process.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The conjugated π-systems of the phenyl and thiophene rings in this compound are expected to give rise to characteristic absorption bands.

The primary electronic transitions observed will likely be π → π* transitions associated with the aromatic rings. nih.gov The presence of the sulfur atom in the thiophene ring and the carboxylic acid group can also lead to n → π* transitions, although these are typically weaker. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent polarity. researchgate.net For instance, related compounds like thiophene-2-carboxylic acid exhibit distinct UV absorption profiles. spectrabase.com The spectrum of this compound would likely show complex absorption patterns resulting from the electronic coupling between the two aromatic rings.

Table 3: Expected UV-Vis Absorption Data

| Type of Transition | Expected λmax Range (nm) | Chromophore |

| π → π | 230 - 280 | Phenyl and Thiophene aromatic rings |

| n → π | > 280 | Carbonyl group (C=O) of the carboxylic acid |

This table provides an estimation of the absorption regions based on the functional groups present in the molecule and data from similar compounds.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound must first be grown, often through slow evaporation of a suitable solvent. researchgate.net

This technique would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity of the phenyl and thiophene rings and the geometry of the acetic acid side chain.

Torsional Angles: The dihedral angle between the planes of the phenyl and thiophene rings, which defines the molecule's conformation in the solid state.

Intermolecular Interactions: Carboxylic acids frequently form hydrogen-bonded dimers in the crystal lattice, where the carboxyl groups of two molecules interact via O-H···O hydrogen bonds. mdpi.com X-ray diffraction would reveal this and other potential non-covalent interactions, such as π-π stacking or C-H···S interactions, which govern the crystal packing. researchgate.net

The resulting crystal structure provides unequivocal proof of the compound's identity and offers insights into the intermolecular forces that dictate its solid-state properties.

Computational and Theoretical Investigations of 2 2 Thiophen 2 Yl Phenyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the molecular structure, reactivity, and properties of chemical compounds at the atomic and electronic levels. For a molecule like 2-(2-(thiophen-2-yl)phenyl)acetic acid, these calculations could provide significant insights.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT would elucidate the electronic structure, detailing the distribution of electrons within the molecule and providing insights into its chemical behavior.

Ab Initio Methods for High-Level Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods can provide highly accurate results, though they are often more computationally expensive than DFT. For this compound, high-level ab initio calculations could be used to refine the results obtained from DFT, offering a more precise understanding of its electronic and structural properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A theoretical study of this compound would involve calculating the energies of these orbitals. A small HOMO-LUMO gap would suggest that the molecule is more reactive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict how a molecule will interact with other charged species. For this compound, an MEP map would identify the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting sites of chemical reactions.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intermolecular and intramolecular interactions. An NBO analysis of this compound would provide a detailed picture of the bonding within the molecule and how it might interact with other molecules, such as solvents or biological targets. This would include an examination of hyperconjugative interactions and charge delocalization.

Thermochemical Studies

Thermochemical studies would involve the calculation of various thermodynamic properties of this compound. This could include its enthalpy of formation, entropy, and Gibbs free energy. These properties are fundamental to understanding the stability of the molecule and its behavior in chemical reactions under different conditions.

Calculation of Enthalpies of Formation

For instance, the enthalpies of formation for 2- and 3-thiopheneacetic acids have been determined using a combination of experimental calorimetry and high-level theoretical calculations. researchgate.net Experimental values were derived from the enthalpies of combustion measured by rotating bomb calorimetry, combined with vapor pressure measurements to determine the enthalpy of sublimation. researchgate.net

Computationally, theoretical values for these related compounds were calculated at the G3 level of theory. This approach involves using atomization and isodesmic reactions to derive the gas-phase enthalpy of formation. researchgate.net A comparison of experimental and theoretical data for these isomers reveals that 3-thiopheneacetic acid is thermodynamically more stable than the 2-isomer. researchgate.net These established methods could be applied to this compound to determine its relative thermodynamic stability.

Table 1: Enthalpies of Formation for Thiopheneacetic Acid Isomers

This table presents data for related compounds to illustrate the computational and experimental methodologies.

| Compound | Method | Gas-Phase Enthalpy of Formation (kJ·mol⁻¹) |

| 2-Thiopheneacetic Acid | Experimental | -321.5 ± 2.6 |

| G3 (Atomization) | -317.9 | |

| G3 (Isodesmic) | -323.2 | |

| 3-Thiopheneacetic Acid | Experimental | -334.8 ± 2.4 |

| G3 (Atomization) | -331.0 | |

| G3 (Isodesmic) | -335.8 | |

| Data sourced from a thermochemical study on thiopheneacetic acids. researchgate.net |

Energetic Analysis of Reaction Pathways

Understanding the energetics of reaction pathways is fundamental to predicting reaction feasibility, optimizing conditions, and understanding mechanisms. For this compound, a key synthetic route involves the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically couples a boronic acid (e.g., thiophen-2-ylboronic acid) with an aryl halide (e.g., a bromophenylacetic acid derivative).

Computational chemistry can be used to model the entire catalytic cycle of such a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This analysis helps identify the rate-determining step and provides insights into the roles of the catalyst, ligands, and solvent. While specific energetic analyses for the synthesis of this compound have not been detailed, the techniques are widely applied in organometallic chemistry and could elucidate the precise mechanism and factors controlling the yield and selectivity of its synthesis.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a method to study the dynamic behavior of molecules over time, providing a detailed picture of their conformational flexibility. For a molecule like this compound, which possesses rotational freedom around the bond connecting the phenyl and thiophene (B33073) rings as well as within the acetic acid side chain, MD simulations can reveal the preferred spatial arrangements (conformers) and the energy barriers between them.

Applying similar MD simulations to this compound, both in isolation and in complex with a biological target, would provide crucial information on its conformational landscape. This includes identifying low-energy conformers, understanding how it adapts its shape upon binding to a target, and assessing the stability of such interactions, which is vital for rational drug design.

In Silico Screening and Molecular Docking Studies (focused on chemical interactions)

In silico techniques, particularly molecular docking and virtual screening, are instrumental in modern drug discovery for identifying and optimizing potential drug candidates by modeling their interactions with biological targets.

Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This modeling allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which govern the binding affinity.

In the context of drug discovery, derivatives of this compound have been identified as promising inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov Molecular modeling calculations supported experimental findings, showing that these compounds could achieve selective inhibitory activity. nih.gov

Docking studies on other thiophene-containing molecules have provided specific details on the nature of these interactions. For example, the docking of a 2-(2-phenylanthracen-9-yl)thiophene derivative revealed that hydrogen bonds with residues such as TYR150 and SER64, along with van der Waals forces within a hydrophobic binding pocket, were crucial for its binding affinity. niscpr.res.in Such studies highlight the importance of the thiophene scaffold in forming key interactions within a protein's active site. For this compound derivatives, the carboxylic acid group is a prime candidate for forming strong hydrogen bonds, while the biaryl scaffold of the thiophene and phenyl rings can engage in favorable hydrophobic and π-π stacking interactions.

Table 2: Key Chemical Interactions in Ligand-Target Binding

This table conceptualizes the types of interactions that would be analyzed for the target compound based on studies of related molecules.

| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Residues on Target |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Serine, Threonine, Tyrosine, Lysine |

| Hydrophobic Interactions | Phenyl ring, Thiophene ring | Leucine, Valine, Isoleucine, Phenylalanine |

| π-π Stacking | Phenyl ring, Thiophene ring | Tyrosine, Phenylalanine, Tryptophan |

| Van der Waals Forces | Entire molecular scaffold | All residues in the binding pocket |

Virtual Fragment-Based Approaches for Chemical Scaffold Identification

Fragment-based drug design (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. researchgate.net These initial hits are then grown, linked, or optimized to produce a lead compound with higher affinity and selectivity. researchgate.net Virtual, or in silico, fragment-based approaches use computational methods to screen libraries of fragments against a target's structure.

A notable study successfully used a virtual fragment screening approach to identify 2-(thiophen-2-yl)acetic acid as a foundational chemical platform for developing potent mPGES-1 inhibitors. nih.gov The screening process focused on aromatic bromides that could be easily modified using the Suzuki-Miyaura reaction, demonstrating a powerful synergy between computational screening and synthetic feasibility. nih.gov This approach identified the thiopheneacetic acid core as a suitable scaffold, which was then elaborated into more complex and active molecules. This success underscores the utility of virtual fragment-based methods in pinpointing promising chemical scaffolds like this compound for further development in drug discovery projects. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 2 Thiophen 2 Yl Phenyl Acetic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a versatile functional group that readily undergoes several classical transformations, providing a primary site for derivatization.

Esterification and Amidation Reactions

Esterification: The carboxylic acid of 2-(2-(thiophen-2-yl)phenyl)acetic acid can be converted to its corresponding ester through various established methods. The Fischer esterification, which involves reacting the acid with an alcohol under acidic catalysis (e.g., concentrated H₂SO₄ or TsOH), is a common approach. chemguide.co.uklibretexts.orgmasterorganicchemistry.com This is an equilibrium-driven process, often requiring a large excess of the alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com

Alternatively, for alcohols that are sensitive to strong acids or for milder reaction conditions, coupling agents can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the formation of an active intermediate that is readily attacked by the alcohol. organic-chemistry.org

Amidation: The synthesis of amides from this compound is a crucial transformation for creating analogues with diverse biological properties. This is typically achieved by activating the carboxylic acid followed by the addition of a primary or secondary amine. Common peptide coupling reagents are highly effective for this purpose. These reagents include carbodiimides (DCC, DIC) and aminium/uronium or phosphonium (B103445) salts like HATU, HBTU, or PyBOP. luxembourg-bio.comresearchgate.nethepatochem.com These reactions are usually performed in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the acid formed and facilitate the coupling process. nih.gov This method is highly efficient, often proceeding at room temperature with high yields, and is compatible with a wide range of functional groups on the amine partner. nih.govnih.gov

Table 1: Representative Esterification and Amidation Reactions This table presents plausible reaction examples based on standard chemical methodologies.

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-(2-(thiophen-2-yl)phenyl)acetate | Fischer Esterification |

| This compound | Benzylamine, HATU, DIPEA | N-benzyl-2-(2-(thiophen-2-yl)phenyl)acetamide | Amidation |

| This compound | Ethanol (B145695), DCC, DMAP | Ethyl 2-(2-(thiophen-2-yl)phenyl)acetate | Steglich Esterification |

| This compound | Morpholine, PyBOP, DIPEA | 4-(2-(2-(thiophen-2-yl)phenyl)acetyl)morpholine | Amidation |

Decarboxylation Pathways

Decarboxylation of phenylacetic acid and its derivatives can occur under specific conditions, typically at elevated temperatures. elsevierpure.com For phenylacetic acid itself, thermal decarboxylation can proceed via different mechanisms depending on the pH and reaction conditions. elsevierpure.comresearchgate.net The neutral acid form is proposed to decarboxylate through the formation of a ring-protonated zwitterion, while the carboxylate anion can decarboxylate directly to form a benzyl (B1604629) anion intermediate. elsevierpure.comresearchgate.net The presence of the benzylic carbon is crucial for stabilizing the intermediate formed upon loss of CO₂. wikipedia.org

In the case of this compound, the additional aryl substituent (the thiophene (B33073) ring) would be expected to further stabilize the benzylic carbanion intermediate, potentially facilitating decarboxylation under less stringent conditions compared to unsubstituted phenylacetic acid. Another pathway, ketonic decarboxylation, involves the condensation of the acid to form a ketone, though this typically requires very high temperatures or specific catalytic conditions. wikipedia.org Copper-catalyzed oxidative decarboxylation has also been reported for phenylacetic acids, leading to the corresponding aldehyde or ketone. acs.org

Reactivity of the Thiophene Heterocycle

The thiophene ring is an electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene (B151609). nih.govyoutube.com Its reactivity offers numerous avenues for derivatization.

Electrophilic and Nucleophilic Substitution Reactions on the Thiophene Ring

Electrophilic Aromatic Substitution (EAS): Thiophene undergoes electrophilic substitution preferentially at the C5 (α) position, as it is the most activated site and leads to the most stable cationic intermediate. iust.ac.ir Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. quimicaorganica.org Halogenation is particularly facile; thiophene can be readily brominated or chlorinated using reagents like Br₂ in acetic acid or N-bromosuccinimide (NBS) without the need for a strong Lewis acid catalyst. iust.ac.irrsc.org Given the presence of the bulky 2-phenylacetic acid substituent at the C2 position, electrophilic attack on this compound would be strongly directed to the C5 position.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on an unactivated thiophene ring is generally difficult. However, the reaction can proceed if the ring is substituted with strong electron-withdrawing groups (such as a nitro group) and a good leaving group. thieme-connect.comnih.govresearchgate.net For this compound, derivatization via SNAr would first require the introduction of such activating groups, for instance, by nitration of the thiophene ring.

Palladium-Catalyzed Cross-Coupling Reactions at Thiophene Positions

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to thiophene chemistry. youtube.comnumberanalytics.com To utilize the target molecule in these reactions, it must first be functionalized with a halide (or triflate) to act as the electrophilic partner.

This is readily achieved via electrophilic halogenation (as described in 5.2.1), which selectively installs a bromine or iodine atom at the C5 position of the thiophene ring. The resulting 2-(5-halo-2-(thiophen-2-yl)phenyl)acetic acid is an ideal substrate for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Reacting the 5-halothiophene derivative with an aryl or vinyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) would yield bi-aryl or vinyl-substituted thiophene analogues. researchgate.netresearchgate.netmdpi.com

Sonogashira Coupling: This reaction couples the 5-halothiophene with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst to produce alkynyl-substituted thiophenes. wikipedia.orgnih.govlibretexts.orgorganic-chemistry.org

Heck Reaction: The coupling of the 5-halothiophene with an alkene, catalyzed by palladium, provides a route to vinyl-substituted thiophene derivatives. wikipedia.orglibretexts.orgorganic-chemistry.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Derivatizations This table outlines highly probable derivatizations following initial halogenation of the thiophene C5 position.

| Substrate | Coupling Partner | Reaction Name | Catalyst System | Product Class |

|---|---|---|---|---|

| 2-(5-bromo-2-(thiophen-2-yl)phenyl)acetic acid | Phenylboronic acid | Suzuki | Pd(PPh₃)₄, Base | 5-Phenylthiophene derivative |

| 2-(5-iodo-2-(thiophen-2-yl)phenyl)acetic acid | Phenylacetylene | Sonogashira | Pd(PPh₃)₄, CuI, Base | 5-(Phenylethynyl)thiophene derivative |

| 2-(5-bromo-2-(thiophen-2-yl)phenyl)acetic acid | Styrene | Heck | Pd(OAc)₂, PPh₃, Base | 5-Styrylthiophene derivative |

| 2-(5-bromo-2-(thiophen-2-yl)phenyl)acetic acid | 4-Methoxyphenylboronic acid | Suzuki | Pd(dppf)Cl₂, Base | 5-(4-Methoxyphenyl)thiophene derivative |

Reactions at the Phenyl Moiety

The phenyl ring in this compound is also susceptible to electrophilic aromatic substitution (EAS), such as nitration, halogenation, and sulfonation. wikipedia.org The regiochemical outcome of these reactions is governed by the directing effects of the two existing substituents: the carboxymethyl group (-CH₂COOH) and the thiophen-2-yl group.

The carboxymethyl group is generally considered a weakly deactivating, ortho-, para-director. organicchemistrytutor.com The thiophen-2-yl group, being an electron-rich heterocycle, acts as an activating, ortho-, para-directing group. pearson.compearson.com In a biphenyl-like system, the more activating ring typically directs substitution. youtube.com However, since both substituents are on the same ring, their combined influence determines the position of attack. The activating effect of the thiophene group will likely dominate, directing incoming electrophiles to the positions ortho and para to it (C3' and C5' of the phenyl ring). Steric hindrance from the adjacent thiophene ring may favor substitution at the para position (C5'). The specific reaction conditions and the nature of the electrophile will ultimately determine the precise ratio of isomers formed. youtube.comlibretexts.org

Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring in this compound is susceptible to electrophilic aromatic substitution reactions. The substitution pattern is directed by the two existing substituents: the thiophen-2-yl group and the acetic acid moiety. The thiophene ring, being an electron-rich heteroaromatic system, generally acts as an ortho-, para-director. Conversely, the acetic acid group is a deactivating meta-director. The interplay of these two groups governs the regioselectivity of substitution on the phenyl ring.

Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. jove.com The conditions for such reactions on the phenyl ring of the target molecule would likely be influenced by the presence of the thiophene ring, which is itself highly reactive towards electrophiles and may require protective measures or carefully controlled conditions to achieve selective substitution on the phenyl ring.

Halogenation, such as bromination or chlorination, can introduce halogen atoms onto the phenyl ring, typically using elemental halogens in the presence of a Lewis acid catalyst. A patent describes the preparation of 2-halogenated phenyl-2-(2-thiophene ethylamino) acetic ester derivatives, indicating that halogenation of the phenyl ring is a feasible derivatization strategy. [CN102558138A]

Reactivity at the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) in this compound is another key site for functionalization, primarily through reactions at the alpha-carbon to the carboxylic acid.

Alpha-Functionalization Reactions

The acidic nature of the α-protons on the methylene bridge allows for a variety of alpha-functionalization reactions. These reactions typically proceed through the formation of an enolate intermediate under basic conditions.

Alpha-Halogenation: A prominent example of alpha-functionalization is halogenation. The Hell-Volhard-Zelinsky (HVZ) reaction, which involves treating a carboxylic acid with a halogen (e.g., Br₂) and a catalytic amount of phosphorus trihalide (e.g., PBr₃), is a classic method for α-halogenation. jove.com This reaction proceeds via the formation of an acid halide, which then enolizes and reacts with the halogen. jove.com A patent for the preparation of α-bromo-phenylacetic acids describes a process where an aldehyde is reacted with bromoform (B151600) and potassium hydroxide, which can be adapted for α-bromination of related acetic acid derivatives. [US5036156A]

Alpha-Arylation: The α-position can also be arylated. A study on the α-arylation of imino amides with arylboronic acids provides a pathway to α-functionalized glycine (B1666218) derivatives, which could be conceptually extended to the target molecule after conversion to a suitable imino amide derivative. organic-chemistry.org The reaction proceeds through the tautomerization of the imino amide to its iminol form, which then coordinates with the arylboronic acid. organic-chemistry.org

Intramolecular Cyclization and Rearrangement Reactions

The bifunctional nature of this compound and its derivatives allows for various intramolecular cyclization and rearrangement reactions, leading to the formation of new heterocyclic systems.

A key strategy involves the conversion of the carboxylic acid to an amide, followed by cyclization onto the adjacent phenyl ring. The Bischler-Napieralski reaction is a powerful method for synthesizing dihydroisoquinolines from β-arylethylamides using a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.orgnrochemistry.com By converting this compound to its corresponding N-phenethyl amide derivative, a subsequent Bischler-Napieralski reaction could yield a thieno[3',2':3,4]benzo[c]dihydroisoquinoline system. The reaction proceeds through an intramolecular electrophilic aromatic substitution. wikipedia.orgslideshare.net

Another relevant cyclization is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.orgjk-sci.com While the parent molecule is not a β-arylethylamine, its derivatives can be designed to undergo this reaction. For instance, reduction of a nitro group introduced onto the phenyl ring to an amine, followed by appropriate side-chain modification, could generate a precursor for a Pictet-Spengler cyclization. This reaction is particularly effective with electron-rich aromatic rings. wikipedia.org

The synthesis of thieno[3,2-c]isocoumarins from related 2-(thiophen-2-yl)benzoic acids has been reported, suggesting that under appropriate conditions, this compound could potentially undergo cyclization to form a lactone involving the phenyl ring.

Investigation of Oxidation and Reduction Pathways

The oxidation and reduction of this compound can target the thiophene ring, the phenyl ring, the carboxylic acid, or the methylene bridge.

Oxidation: The thiophene ring is generally susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones, or even ring-opening products depending on the oxidant and reaction conditions. A patent describes the one-step oxidation of 2-thiophene ethanol to 2-thiopheneacetic acid using an oxidizing agent like Jones reagent, highlighting the relative stability of the thiopheneacetic acid moiety under certain oxidative conditions. [CN102977073B] This suggests that the acetic acid side chain is relatively robust.

Reduction: Catalytic hydrogenation is a common method for the reduction of aromatic systems. The thiophene ring can be reduced to a tetrahydrothiophene (B86538) ring, although this often requires harsh conditions and specific catalysts. The phenyl ring can also be hydrogenated to a cyclohexyl ring. The choice of catalyst (e.g., Pd, Pt, Ni) and reaction conditions (temperature, pressure) can influence the selectivity of the reduction. libretexts.orgillinois.edu The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The following table summarizes some of the potential derivatization reactions for this compound:

| Reaction Type | Reagents and Conditions | Potential Product |

| Aromatic Substitution | ||

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenyl ring derivative |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-substituted phenyl ring derivative |

| Alpha-Functionalization | ||

| Halogenation (HVZ) | Br₂, PBr₃ (cat.) | α-Bromo-2-(2-(thiophen-2-yl)phenyl)acetic acid |

| Intramolecular Cyclization | ||

| Bischler-Napieralski (from N-phenethyl amide) | POCl₃, reflux | Thieno[3',2':3,4]benzo[c]dihydroisoquinoline derivative |

| Pictet-Spengler (from suitable amine precursor) | Aldehyde/Ketone, acid catalyst | Tetrahydro-β-carboline or tetrahydroisoquinoline analogue |

| Oxidation/Reduction | ||

| Carboxylic Acid Reduction | LiAlH₄, then H₃O⁺ | 2-(2-(thiophen-2-yl)phenyl)ethanol |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-(2-(Tetrahydrothiophen-2-yl)cyclohexyl)acetic acid |

Applications in Organic Synthesis and Materials Science Research Based on 2 2 Thiophen 2 Yl Phenyl Acetic Acid

Role as a Precursor in Complex Molecule Synthesis

The structural framework of 2-(2-(thiophen-2-yl)phenyl)acetic acid is pre-organized for the construction of larger, more complex molecular architectures. The proximity of the acetic acid side chain to the thiophene-substituted phenyl ring allows for intramolecular reactions to form fused ring systems, making it a valuable starting material for various heterocyclic scaffolds.

Building Block for Heterocyclic Scaffolds

The most significant application of this compound in synthetic organic chemistry is its use as a precursor for polycyclic heteroaromatics. The molecule is ideally suited for intramolecular cyclization reactions to generate fused systems containing both thiophene (B33073) and isoquinoline (B145761) or isoquinolinone cores. These scaffolds are of considerable interest due to their presence in biologically active molecules and functional materials.

The general synthetic strategy involves the conversion of the acetic acid moiety into a more reactive intermediate, such as an amide or acyl chloride, which then undergoes an intramolecular cyclization. For instance, conversion of the carboxylic acid to an N-substituted amide followed by a cyclodehydration reaction (e.g., Bischler-Napieralski or Pictet-Gams reaction) can yield substituted thieno[3,2-c]isoquinolines. Alternatively, conversion to an acyl chloride and subsequent Friedel-Crafts acylation can also lead to fused ketone structures that can be further elaborated.

Research on analogous biaryl systems has demonstrated the feasibility of these transformations. For example, the synthesis of various thieno[3,2-f]isoquinolines has been achieved through a combination of palladium-catalyzed cross-coupling reactions to form the biaryl core, followed by Brønsted acid-mediated cycloisomerizations. conicet.gov.arresearchgate.net These methods showcase a robust pathway to access complex heterocyclic cores that are otherwise difficult to synthesize. conicet.gov.ar Similarly, Thorpe–Ziegler cyclization of related precursors has been used to construct substituted thieno[2,3-c]isoquinolines. nih.gov

| Precursor Type | Reaction Type | Fused Heterocyclic Product | Reference |

| Biaryl alkyne | Brønsted acid-mediated cycloisomerisation | Thieno[3,2-f]isoquinoline | conicet.gov.ar |

| Tetrahydroisoquinoline-3(2H)-thione | Intramolecular Thorpe–Zeigler cyclization | Thieno[2,3-c]isoquinoline | nih.gov |

| 2-Aminobenzoic acid derivative | Condensation & Suzuki Coupling | Quinazolin-4-one | nih.gov |

This table presents examples of synthetic strategies used to create fused heterocycles from precursors related to this compound, demonstrating the chemical principles applicable to its use as a building block.

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. Carboxylic acids are known to participate in several important MCRs, most notably the Ugi reaction. In a typical Ugi four-component reaction, a carboxylic acid, an amine, an aldehyde (or ketone), and an isocyanide combine to form a di-amide derivative.

Theoretically, this compound could serve as the acid component in such reactions, allowing for the rapid introduction of its unique bi-aromatic scaffold into complex, peptide-like structures. However, despite this potential, a review of the current scientific literature does not reveal specific examples of this compound being employed as a substrate in MCRs. This suggests that its application in this area is largely unexplored and represents a potential avenue for future research.

Contributions to Functional Organic Materials Research

The phenyl-thiophene core of this compound is a structural motif commonly found in organic electronic materials. Thiophene-based oligomers and polymers are renowned for their excellent charge-transport properties, making them central to the fields of conducting polymers and optoelectronics.

Monomer or Component in Conducting Polymers and Optoelectronic Devices

The 2-(2-thienylphenyl) scaffold is a type of biaryl structure that can be used to construct conjugated polymers. Polymerization could be designed to occur through reactive sites on the thiophene and phenyl rings, leading to a polymer backbone with extended π-conjugation. Such polymers are candidates for use as active materials in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

While direct polymerization of this compound is not widely reported, the heterocyclic systems derived from it show significant promise. For instance, thieno[3,2-f]isoquinolines, which can be synthesized from precursors related to this acid, have been investigated for their optical properties. conicet.gov.arresearchgate.net Some of these fused systems exhibit solvatochromism, indicating an intramolecular charge transfer (ICT) character, which is a highly desirable feature for materials used in OLEDs. conicet.gov.ar Research into isoquinoline-based host materials has demonstrated their excellent thermal stability and utility in high-efficiency phosphorescent OLEDs (PhOLEDs). researchgate.net This indicates that the core heterocyclic structure, accessible from this compound, is highly relevant to the design of next-generation optoelectronic materials.

Application in Dye-Sensitized Solar Cells (DSSCs) as an Anchoring Group

In dye-sensitized solar cells (DSSCs), an organic dye molecule absorbs light and injects an electron into a semiconductor substrate, typically titanium dioxide (TiO₂). For this to occur, the dye must be firmly attached to the semiconductor surface. The carboxylic acid group is the most traditional and widely used functional group to anchor dyes onto the TiO₂ surface.

The molecule this compound is an ideal precursor for creating organic sensitizers for DSSCs. In the structure of a typical donor-π-acceptor (D-π-A) dye, the 2-(2-thienylphenyl) moiety can act as a strong electron-donating group, while the carboxylic acid serves as the electron-accepting anchor. The phenyl and thiophene rings form a conjugated π-bridge that facilitates efficient intramolecular charge transfer from the donor to the anchor upon photoexcitation.

Although this compound itself is not a complete dye, it provides the essential anchoring and donor components. Synthetic modification, such as the addition of an auxiliary acceptor or the extension of the π-system, would be required to tune its absorption spectrum to cover a broader range of visible light. The fundamental structure, however, makes it a highly valuable building block for the modular design of new, efficient organic sensitizers for DSSCs.

Development of Ligands for Coordination Chemistry

The design of new ligands is crucial for advancing coordination chemistry and catalysis. Ligands dictate the geometry, stability, and reactivity of metal complexes. This compound possesses multiple potential coordination sites, making it an interesting candidate for the development of novel ligands.

The primary coordination site is the carboxylate group, which can bind to metal ions in various modes, including monodentate, bidentate chelating, or bridging fashions. This versatility allows for the construction of diverse architectures, from simple discrete metal complexes to complex, multidimensional metal-organic frameworks (MOFs).

Furthermore, the thiophene ring offers an additional potential donor site through its sulfur atom. The sulfur atom is a soft donor and tends to coordinate to soft metal ions (e.g., Ag⁺, Pd²⁺, Pt²⁺). The combination of the "hard" oxygen donors of the carboxylate and the "soft" sulfur donor could allow this molecule to act as a bidentate O,S-chelating ligand. This dual-coordination capability could be used to create complexes with specific geometries and electronic properties, potentially leading to new catalysts or functional materials. While the synthesis of metal complexes with this compound as a ligand is not extensively documented, its structural features suggest significant and underexplored potential in this field.

Synthesis of Metal Complexes with this compound as a Ligand

The carboxylic acid moiety of this compound serves as a primary site for coordination with metal ions, functioning as a monodentate or bidentate ligand. The formation of metal complexes can significantly alter the electronic and steric properties of the organic molecule, leading to novel materials with interesting photophysical, catalytic, or biological properties.

Research into the coordination chemistry of similar thiophene-containing carboxylic acids has demonstrated their versatility as ligands. For instance, thiosemicarbazone ligands derived from 2-acetylthiophene (B1664040) have been used to synthesize Manganese(II), Cobalt(II), Nickel(II), and Copper(II) complexes. researchgate.net These complexes were characterized by various spectral and analytical techniques, revealing octahedral or tetragonal geometries. researchgate.net Similarly, a new azo dye ligand incorporating a benzoic acid group, 2-[2′-(benzimidazole)azo]-4,6-dimethyl benzoic acid (BADMB), has been successfully used to create coordination complexes with Palladium(II), Cobalt(III), and Platinum(IV) ions. researchgate.net

While specific studies on the metal complexes of this compound are not extensively documented, its structure suggests a strong potential for forming stable complexes. The carboxylate group can chelate to a metal center, and the thiophene sulfur atom could potentially act as a secondary soft donor site, leading to the formation of multinuclear or polymeric coordination networks. The synthesis would typically involve the reaction of the deprotonated acid (carboxylate) with a suitable metal salt in an appropriate solvent. The resulting complexes could be explored for applications in catalysis, as sensitizers in photochemical reactions, or as precursors for metal-organic frameworks (MOFs). researchgate.net

Chemical Scaffolding in Fragment-Based Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. biocompare.comnih.gov This approach utilizes small, low-complexity molecules ("fragments") that bind weakly but efficiently to biological targets. biocompare.comnih.gov The structural information from these fragment-protein complexes then guides the optimization process to develop more potent and selective drug candidates. biocompare.com

The core structure of this compound makes it an excellent scaffold for FBDD. It possesses key features desirable in a fragment library: a combination of aromatic rings for potential π-π stacking interactions and a carboxylic acid group that can form strong hydrogen bonds or salt bridges with amino acid residues in a protein's active site. frontiersin.org

A key advantage of using this compound and its simpler parent, 2-(thiophen-2-yl)acetic acid, as a scaffold is the facility with which chemically diverse analogues can be synthesized. This allows for a systematic exploration of the chemical space around the core structure to improve binding affinity and other pharmacological properties.

A prominent example is the use of a 2-(thiophen-2-yl)acetic acid platform to develop inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target in cancer and inflammation therapy. frontiersin.orgnih.gov Researchers employed the Suzuki-Miyaura cross-coupling reaction to synthesize a library of analogues. nih.gov This reaction is a versatile and widely used method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.gov

In this research, (4-bromo-thiophen-2-yl)-acetic acid was coupled with a variety of substituted arylboronic acids to generate a series of 4-phenyl-(thiophen-2-yl)acetic acid derivatives. frontiersin.org This strategy allows for the introduction of a wide range of substituents on the phenyl ring, thereby modulating the steric, electronic, and hydrophobic properties of the final compounds. The synthesized analogues demonstrated inhibitory activity against mPGES-1 in the low micromolar range. nih.gov

The table below details some of the analogues synthesized from a (4-bromothiophen-2-yl)acetic acid scaffold, illustrating the chemical diversity that can be achieved.

Table 1: Examples of Chemically Diverse Analogues Synthesized via Suzuki-Miyaura Coupling

| Compound ID | Name | Yield (%) |

|---|---|---|

| 2a | 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | 55 |

| 2b | 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid | 40 |

| 2c | 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic Acid | 45 |

| 2d | 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | 40 |

| 2e | 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic Acid | 55 |

| 2f | 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | 40 |

Data sourced from Di Micco et al. (2019). frontiersin.orgnih.gov

This approach highlights how the this compound scaffold can be systematically modified to generate a library of diverse molecules for screening and lead optimization in drug discovery programs.

Utilization in Synthetic Method Development (e.g., New Reaction Discovery)

The development of new chemical reactions is fundamental to advancing organic synthesis, enabling the construction of complex molecules with greater efficiency and selectivity. Molecules like this compound, with their multiple functional groups and specific structural motifs, can serve as valuable substrates for testing and developing novel synthetic methods.